4-甲基伞形酮棕榈酸酯

描述

4-甲基伞形酮棕榈酸酯是一种合成酯类化合物,以其在生物化学研究中用作荧光底物而闻名。它由棕榈酸酯化到4-甲基伞形酮,这是一种在释放时会发荧光的分子。该化合物在研究脂肪酶和酯酶的活性方面特别有价值,这些酶负责脂质中酯键的水解 .

科学研究应用

4-甲基伞形酮棕榈酸酯广泛应用于各种科学研究领域:

化学:

酶动力学: 用于通过测量水解速率来研究脂肪酶和酯酶的动力学.

生物学:

脂类代谢: 有助于了解脂肪酶在脂类代谢和转运中的作用.

医学:

疾病模型: 用于研究溶酶体贮积症,如沃尔曼病和胆固醇酯贮积症.

工业:

高通量筛选: 用于高通量筛选测定以识别潜在的酶抑制剂.

作用机制

4-甲基伞形酮棕榈酸酯的作用机制涉及脂肪酶或酯酶对酯键的酶促裂解。这种裂解释放4-甲基伞形酮,该物质会发荧光,可以使用荧光光谱法进行定量测量。这种方法提供了一种灵敏的方法来评估酶活性并研究脂类代谢中涉及的酶促过程 .

类似化合物:

- 4-甲基伞形酮油酸酯

- 4-甲基伞形酮β-D-吡喃葡萄糖苷

- 4-甲基伞形酮α-D-吡喃葡萄糖苷

- 4-甲基伞形酮磷酸酯

独特性: 4-甲基伞形酮棕榈酸酯的独特性在于它作为脂肪酶和酯酶底物的特定用途,使其在与脂类代谢和酶动力学相关的研究中特别有价值。它在水解后释放荧光产物的能力使实时监测和高通量分析成为可能,使其区别于其他类似化合物 .

生化分析

Biochemical Properties

4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for a subclass of esterases called lipase . Lipase is an enzyme that assists in the hydrolysis of fats . They have a large role in digestion as well as dietary lipid transport . Lysosomal acid lipase (LAL), in particular, is required for the hydrolysis of cholesterol esters which are then delivered into the lysosome .

Cellular Effects

4-Methylumbelliferyl palmitate is used as a fluorogenic substrate for lipase found in human leukocytes . The enzymatic action of lysosomal acid lipase leads to the cleavage of 4-Methylumbelliferyl palmitate, resulting in the release of a fluorescent moiety .

Molecular Mechanism

The mechanism of action involves the enzymatic cleavage of the ester bond in 4-Methylumbelliferyl palmitate by lipases or esterases, leading to the liberation of the fluorescent 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to assess enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Metabolic Pathways

4-Methylumbelliferyl palmitate is involved in the metabolic pathway of lipase and esterase enzymes . These enzymes hydrolyze the ester bond in 4-Methylumbelliferyl palmitate, releasing the fluorescent 4-MU .

Transport and Distribution

It is known that lipases and esterases, which interact with 4-Methylumbelliferyl palmitate, are widely distributed in various tissues and cells .

Subcellular Localization

Given its role as a substrate for lipases and esterases, it is likely that it is localized in the vicinity of these enzymes within the cell .

准备方法

合成路线和反应条件: 4-甲基伞形酮棕榈酸酯是通过4-甲基伞形酮与棕榈酸的酯化反应合成的。该反应通常涉及使用硫酸或对甲苯磺酸等催化剂,在回流条件下进行。然后通过重结晶或色谱法纯化反应混合物以获得所需产物 .

工业生产方法: 在工业环境中,4-甲基伞形酮棕榈酸酯的合成遵循类似的原理,但规模更大。该工艺涉及使用自动化反应器和连续流动系统以确保产品质量和产率的一致性。纯化步骤可能包括大规模色谱法和结晶技术 .

化学反应分析

反应类型: 4-甲基伞形酮棕榈酸酯主要经历由脂肪酶和酯酶催化的水解反应。这些酶裂解酯键,释放4-甲基伞形酮,在特定条件下会发荧光 .

常用试剂和条件:

水解: 由脂肪酶或酯酶催化,通常在水性缓冲液中。

荧光测量: 释放的4-甲基伞形酮使用荧光光谱法测量,其激发最大值在 320 和 360 纳米,发射最大值在 445 到 455 纳米之间.

主要产物:

4-甲基伞形酮: 水解后释放的荧光产物。

棕榈酸: 与4-甲基伞形酮一起释放的脂肪酸.

相似化合物的比较

- 4-Methylumbelliferyl Oleate

- 4-Methylumbelliferyl β-D-glucopyranoside

- 4-Methylumbelliferyl α-D-glucopyranoside

- 4-Methylumbelliferyl Phosphate

Uniqueness: 4-Methylumbelliferyl Palmitate is unique due to its specific use as a substrate for lipases and esterases, making it particularly valuable in studies related to lipid metabolism and enzyme kinetics. Its ability to release a fluorescent product upon hydrolysis allows for real-time monitoring and high-throughput analysis, distinguishing it from other similar compounds .

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQVFFACWLFRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170225 | |

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17695-48-6 | |

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

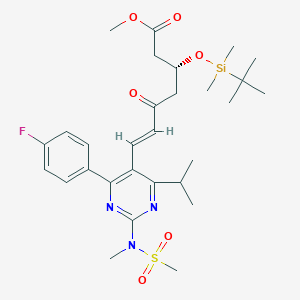

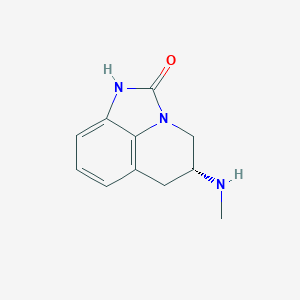

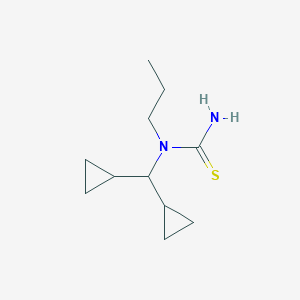

Feasible Synthetic Routes

Q1: What is 4-Methylumbelliferyl palmitate (4-MUP) and how is it used in research?

A1: 4-Methylumbelliferyl palmitate (4-MUP) is a synthetic compound used as a fluorescent substrate to detect and measure the activity of enzymes called lipases and esterases. [, , , , , , ] These enzymes break down fats and other molecules called esters. 4-MUP itself is not fluorescent, but when it is broken down by these enzymes, it releases a fluorescent product called 4-methylumbelliferone (4-MU), which can be easily detected and quantified.

Q2: How does the fluorescence detection of 4-MU work in the context of lipase/esterase activity?

A2: 4-MUP is composed of 4-MU linked to palmitic acid. When a lipase or esterase enzyme cleaves this link, free 4-MU is released. This free 4-MU molecule absorbs ultraviolet light and emits blue light, a phenomenon called fluorescence. By measuring the intensity of this emitted blue light, researchers can determine the amount of 4-MU produced, which directly correlates to the activity of the enzyme being studied. [, ]

Q3: Can you give an example of how 4-MUP has been used to study specific lipases?

A3: Researchers have used 4-MUP to study different types of lipases, including acid lipase. In a study on Wolman's disease, a rare genetic disorder characterized by the deficiency of acid lipase, 4-MUP was used to measure the activity of this enzyme in patient samples. [] The study found significantly reduced acid lipase activity in patients compared to healthy controls, highlighting the diagnostic value of 4-MUP in this context.

Q4: Beyond disease diagnosis, are there other research applications of 4-MUP?

A4: Yes, 4-MUP is also used to study the properties and behavior of lipases and esterases under various conditions. For instance, one study investigated how the presence of organic solvents affects the activity of a lipase from the fungus Rhizomucor miehei using 4-MUP as a substrate. [] The researchers found that certain solvents enhanced the enzyme's activity towards specific substrates, including 4-MUP, showcasing how this compound can help optimize enzyme activity for biotechnological applications.

Q5: How does the structure of 4-MUP relate to its function as a substrate for lipases and esterases?

A5: The structure of 4-MUP is crucial for its role as a substrate. The palmitic acid portion mimics the natural fatty acid substrates that lipases and esterases typically act upon. The ester bond linking 4-MU to palmitic acid is the specific site where these enzymes exert their hydrolytic activity, cleaving the molecule and releasing the fluorescent 4-MU. [, ] This structural similarity to natural substrates makes 4-MUP a valuable tool for studying these enzymes.

Q6: Are there any limitations to using 4-MUP in lipase/esterase research?

A6: While 4-MUP is a widely used and valuable tool, researchers acknowledge that using natural substrates, like radiolabeled cholesterol oleate, might offer higher specificity for certain enzymes, like acid lipase, in prenatal diagnostic contexts. [] This suggests that depending on the specific enzyme and research question, alternative substrates might be considered alongside 4-MUP.

Q7: Is there research on how the structure of 4-MUP could be modified to affect its interaction with lipases and esterases?

A7: While the provided research excerpts don't delve into specific structural modifications of 4-MUP and their effects, this is a common area of investigation in enzyme research. Scientists often synthesize and test variations of substrate molecules like 4-MUP, altering their structure to study how these changes affect enzyme activity, specificity, and binding. [] Such structure-activity relationship (SAR) studies help deepen our understanding of enzyme-substrate interactions and can guide the development of more specific and effective enzyme inhibitors or activators for various applications, ranging from medicine to biotechnology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)